N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the benzyl, diethoxybenzylidene, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, benzyl halides, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and nitrophenyl positions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3,4-dimethoxyamphetamine: A compound with a similar benzyl group but different functional groups.
N-benzyl-6-(4-phenylbutoxy)-1-hexanamine: Another benzyl-substituted compound with different side chains.
Uniqueness
N-benzyl-6-[(2E)-2-(3,4-diethoxybenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H28N8O4 |
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Molecular Weight |
528.6 g/mol |
IUPAC Name |
6-N-benzyl-2-N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H28N8O4/c1-3-38-23-15-10-20(16-24(23)39-4-2)18-29-34-27-32-25(28-17-19-8-6-5-7-9-19)31-26(33-27)30-21-11-13-22(14-12-21)35(36)37/h5-16,18H,3-4,17H2,1-2H3,(H3,28,30,31,32,33,34)/b29-18+ |
InChI Key |
HCFGRUCIMAMIAN-RDRPBHBLSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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